5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo-triazole class, characterized by a fused thiazole-triazole core substituted with a 2,6-dimethylmorpholino group and a 4-nitrophenyl moiety. The morpholino ring contributes to solubility and conformational flexibility, which may influence pharmacokinetic profiles.
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-10-8-21(9-11(2)27-10)15(13-4-6-14(7-5-13)23(25)26)16-17(24)22-18(28-16)19-12(3)20-22/h4-7,10-11,15,24H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNSURZCLNRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The compound belongs to a class of thiazole and triazole derivatives, characterized by a thiazolo[3,2-b][1,2,4]triazole core. Its structure includes a morpholino group and a nitrophenyl moiety, which are critical for its biological activity. The molecular formula is CHNOS.
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles often exhibit significant antimicrobial properties. A study found that compounds containing similar structural motifs demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The specific compound's activity against pathogens like Escherichia coli and Staphylococcus aureus has not been directly reported but can be inferred from the general trends observed in related compounds.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Studies on related p-nitrophenyl hydrazones have shown promise as multi-target inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), both of which are crucial in inflammatory pathways . The presence of the morpholino group may enhance solubility and bioavailability, further supporting its therapeutic potential.
Anticancer Activity
Triazole derivatives are recognized for their anticancer properties. For instance, compounds with similar scaffolds have been reported to inhibit specific cancer cell lines effectively. Molecular docking studies have indicated that these compounds can interact with key enzymes involved in tumor growth and proliferation . The specific compound may exhibit similar effects due to its structural similarities with known anticancer agents.
Pharmacokinetic Properties
The pharmacokinetic profile of the compound is crucial for its therapeutic application. Compounds with thiazole and triazole moieties often show favorable absorption and distribution characteristics. Studies suggest that such compounds typically pass Lipinski’s rule of five, indicating good oral bioavailability and drug-like properties .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving various triazole derivatives, compounds structurally similar to the target showed significant inhibition of bacterial growth compared to standard antibiotics like Novobiocin and Ampicillin .
- Anti-inflammatory Mechanism : A series of experiments demonstrated that related compounds inhibited COX-2 activity without the side effects commonly associated with traditional NSAIDs, suggesting a safer profile for potential therapeutic use .
- Anticancer Activity : Molecular docking studies have shown that thiazole-triazole hybrids bind effectively to the active sites of enzymes like EGFR tyrosine kinase, which is implicated in various cancers .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Electron Effects : The 4-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy (electron-donating) or methylsulfonyl (moderate electron-withdrawing) groups. This may enhance interactions with enzymes or receptors requiring electron-deficient binding pockets .
- Morpholino Role: The 2,6-dimethylmorpholino group in the target compound and its methoxy analog may improve solubility compared to non-morpholino derivatives (e.g., fluorophenyl or imidazothiazole analogs) .
Physicochemical Properties
- Solubility: The nitro group may reduce aqueous solubility compared to methoxy or morpholino-containing analogs. Fluorine substituents (e.g., 2,4-difluorophenyl) increase lipophilicity, favoring membrane permeability .
- Stability : Nitro groups are generally stable under acidic conditions but may undergo reduction in biological systems, altering activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
